![molecular formula C19H21N3OS2 B6476519 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(phenylsulfanyl)propanamide CAS No. 2640976-96-9](/img/structure/B6476519.png)
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(phenylsulfanyl)propanamide
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Overview
Description
The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The presence of these functional groups could potentially give the compound interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions that the compound can undergo would be determined by the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The thiophene ring might also undergo reactions typical of aromatic compounds.Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized, and their antileishmanial and antimalarial activities were evaluated. The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Antiviral Activity
Indole derivatives, which are structurally similar to your compound, have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that your compound might also have potential anti-inflammatory applications.
Anticancer Activity
Indole derivatives have been reported to possess anticancer activity . Therefore, it’s possible that your compound could also have potential anticancer applications.
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant activity . This suggests that your compound might also have potential antioxidant applications.
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . This suggests that your compound might also have potential antimicrobial applications.
Antidiabetic Activity
Indole derivatives have been reported to possess antidiabetic activity . This suggests that your compound might also have potential antidiabetic applications.
Anticholinesterase Activity
Indole derivatives have been reported to possess anticholinesterase activity . This suggests that your compound might also have potential anticholinesterase applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, such as thekinase p70S6Kβ and Nicotinamide phosphoribosyltransferase (NAMPT) , which play crucial roles in cellular processes.
Mode of Action
It’s known that compounds with similar structures can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor signaling .
Biochemical Pathways
The compound may affect the NAD+ salvage pathway , a crucial biochemical pathway involved in many biological processes including metabolism and aging. By targeting NAMPT, the rate-limiting enzyme in this pathway, the compound could potentially influence these processes .
Result of Action
Similar compounds have been found to exhibit significant activity against their targets, leading to changes in cellular processes .
properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-22-14-15(13-21-22)18-8-7-17(25-18)9-11-20-19(23)10-12-24-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFZGHQZCFAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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